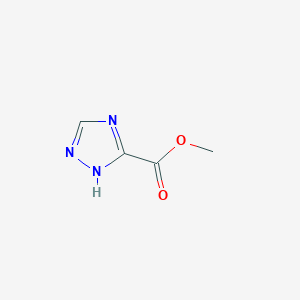

1H-1,2,4-トリアゾール-3-カルボン酸メチル

説明

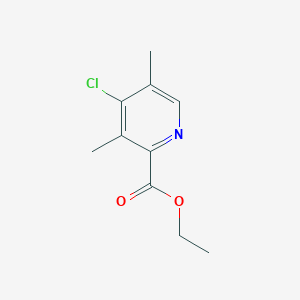

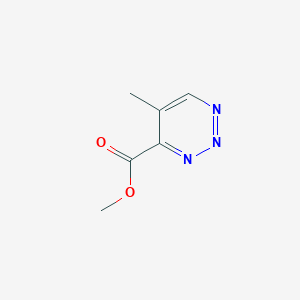

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound that has been synthesized and studied for its various applications in organic chemistry and potential use in pharmaceuticals. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing a ring with two nitrogen atoms and one carbon atom.

Synthesis Analysis

The synthesis of methyl 1H-1,2,4-triazole-3-carboxylate has been achieved through different methods. One approach involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, resulting in an overall yield of 32% and a purity of 98% . Another method includes the coupling of the trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection to afford carboxamides .

Molecular Structure Analysis

Computational studies have been conducted on related compounds such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, providing insights into the molecular structure of triazole derivatives. The structure optimization using density functional theory (DFT) and other theoretical methods has shown good agreement with experimental values. The geometrical structures exhibit some distortion of the triazole ring due to the electronegativity of substituent groups .

Chemical Reactions Analysis

Methyl 1H-1,2,4-triazole-3-carboxylate has been used as a ligand for gold(I) cations, demonstrating excellent catalytic efficiency in reactions such as allene synthesis and alkyne hydration . Additionally, the compound has been involved in the synthesis of carboxylated 1,4-disubstituted 1,2,3-triazoles through metal-free cycloaddition reactions with organic azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 1H-1,2,4-triazole-3-carboxylate derivatives have been studied using various spectroscopic techniques such as HPLC, GC-MS, FTIR, and NMR spectroscopy. For instance, the acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate has been investigated, revealing a decrease in susceptibility to acetylation compared to its non-esterified counterpart . The crystal and molecular structures of triazole derivatives have also been characterized, showing different patterns of π-electron delocalization and intermolecular interactions in the solid state .

科学的研究の応用

抗菌用途

1H-1,2,4-トリアゾール-3-カルボン酸メチル: は、広範囲の抗菌活性を有する化合物を合成するための重要な前駆体です。 その誘導体は抗菌性を有することが示されており、耐性菌株に対抗する新しい抗生物質の開発において重要です .

抗ウイルス薬の合成

この化合物は、抗ウイルス活性を持つヌクレオシドアナログであるリバビリンの合成の前駆体として役立ちます。 リバビリンは、C型肝炎や呼吸器合胞体ウイルスなどのウイルス感染症の治療に使用されており、世界的な健康課題に対処する上でこの化合物が果たす役割を示しています .

抗がん研究

1H-1,2,4-トリアゾール-3-カルボン酸メチルの核となる構造であるトリアゾール環は、さまざまな抗がん剤に見られます。 酵素や受容体と非共有結合を形成する能力は、新しい抗がん剤の開発における用途に貢献しています .

農薬開発

農薬化学では、1H-1,2,4-トリアゾール-3-カルボン酸メチルの誘導体は、殺虫剤や除草剤の開発における潜在的な用途について研究されています。 トリアゾールコアは、植物の生物系と相互作用することができ、より効率的で標的を絞った農薬への道筋を提供します .

材料化学

トリアゾール環のユニークな構造は、材料化学における用途に適しています。 耐久性の向上や特定の化学反応性など、所望の特性を備えた新しい材料の開発に使用できます .

超分子化学

1H-1,2,4-トリアゾール-3-カルボン酸メチル: およびその誘導体は、超分子化学で利用して、非共有結合を介して複雑な構造を作成できます。 これは、高度な材料やナノテクノロジーの開発に影響を与えます .

高分子化学

この化合物の誘導体は、高分子化学における用途について調査されています。 それらは、熱安定性や劣化に対する耐性など、特定の特性を付与するためにポリマーに組み込むことができます .

蛍光イメージング

蛍光イメージングの分野では、1H-1,2,4-トリアゾール-3-カルボン酸メチル由来のものなど、トリアゾール誘導体は、蛍光特性のために使用されています。 この用途は、生物学研究や医療診断において不可欠です .

作用機序

Target of Action

Methyl 1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential biological activity. It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol and is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

Mode of Action

It is known that the compound can be synthesized from 1h-1,2,4-triazole by hydroxymethylation with formaldehyde in the presence of ba(oh)2·8h2o to give 3-hydroxymethyl-1h-1,2,4-triazole followed by oxidation and esterification .

特性

IUPAC Name |

methyl 1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPFMODFBNEYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370605 | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4928-88-5 | |

| Record name | Methyl 1H-1,2,4-triazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4928-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-Triazole-5-carboxylic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)

![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)

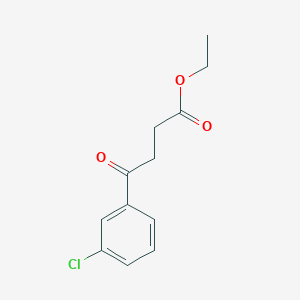

![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)